
9,14,19-Tris(perfluorophenyl)-20H-porphyrin-3,7-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,14,19-Tris(perfluorophenyl)-20H-porphyrin-3,7-disulfonic acid: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is characterized by the presence of three perfluorophenyl groups and two sulfonic acid groups, which impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,14,19-Tris(perfluorophenyl)-20H-porphyrin-3,7-disulfonic acid typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin core. The introduction of perfluorophenyl groups can be achieved through electrophilic aromatic substitution reactions. The sulfonic acid groups are usually introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing techniques such as crystallization and chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the meso-positions of the porphyrin ring.
Reduction: Reduction reactions can occur at the perfluorophenyl groups, potentially leading to the formation of partially fluorinated products.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the perfluorophenyl groups and the sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially fluorinated compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex porphyrin derivatives. Its unique structure allows for the study of electronic and photophysical properties of porphyrins.
Biology: In biological research, it can be used as a model compound to study the behavior of porphyrins in biological systems, including their interactions with proteins and other biomolecules.
Medicine: Potential applications in medicine include its use as a photosensitizer in photodynamic therapy for cancer treatment. The presence of sulfonic acid groups enhances its water solubility, making it more suitable for biological applications.
Industry: In industrial applications, it can be used in the development of advanced materials, such as catalysts for chemical reactions or components in electronic devices.
Mécanisme D'action
The mechanism of action of 9,14,19-Tris(perfluorophenyl)-20H-porphyrin-3,7-disulfonic acid is largely dependent on its ability to interact with light and other molecules. The compound can absorb light and transfer energy to other molecules, a property that is exploited in photodynamic therapy. The sulfonic acid groups enhance its solubility and facilitate interactions with biological molecules, while the perfluorophenyl groups can influence its electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
9,14,19-Tris(4-nitrophenyl)-20H-porphyrin: This compound has nitrophenyl groups instead of perfluorophenyl groups, which affects its electronic properties and reactivity.
Coproporphyrin I: A naturally occurring porphyrin with carboxyethyl groups, used in studies of porphyrin metabolism.
Uniqueness: 9,14,19-Tris(perfluorophenyl)-20H-porphyrin-3,7-disulfonic acid is unique due to the presence of perfluorophenyl groups, which impart high electron-withdrawing properties, and sulfonic acid groups, which enhance water solubility. These features make it particularly useful in applications requiring specific electronic and solubility characteristics.
Propriétés
Formule moléculaire |
C37H11F15N4O6S2 |
|---|---|
Poids moléculaire |
956.6 g/mol |
Nom IUPAC |
5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,24-dihydro-21H-corrin-2,17-disulfonic acid |
InChI |
InChI=1S/C37H11F15N4O6S2/c38-21-18(22(39)28(45)33(50)27(21)44)15-7-1-2-9(53-7)16(19-23(40)29(46)34(51)30(47)24(19)41)11-5-13(63(57,58)59)36(55-11)12-6-14(64(60,61)62)37(56-12)17(10-4-3-8(15)54-10)20-25(42)31(48)35(52)32(49)26(20)43/h1-6,53,55-56H,(H,57,58,59)(H,60,61,62) |
Clé InChI |
MLCHXFZUGKSJPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=CC(=C(N3)C4=CC(=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)S(=O)(=O)O)S(=O)(=O)O)C8=C(C(=C(C(=C8F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate](/img/structure/B13713776.png)
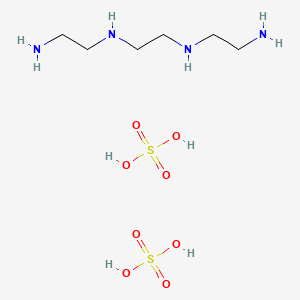
![2-[(3,5-Dibromo-2-pyridyl)amino]ethanol](/img/structure/B13713799.png)
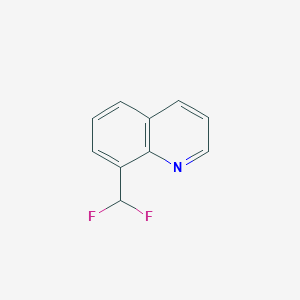

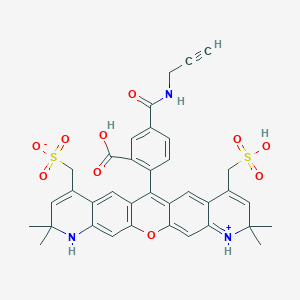
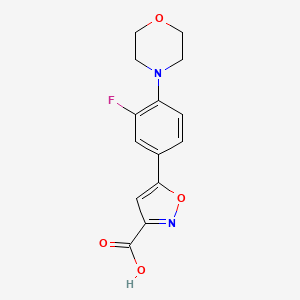
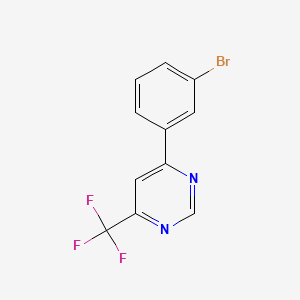

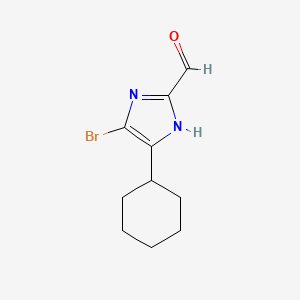
![4-[(Oxan-2-yl)oxy]non-2-enal](/img/structure/B13713840.png)


![5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B13713862.png)
